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Introduction

(R)-MRT199665 is the R-isomer of MRT199665, a potent and selective inhibitor of Microtubule
Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein
Kinase (AMPK).[1][2] Its therapeutic potential is being explored in oncology, particularly for
acute myeloid leukemia (AML), and in inflammatory diseases due to its role in modulating key
signaling pathways. As with many kinase inhibitors, (R)-MRT199665 is a poorly soluble
compound, which presents a significant challenge for oral drug delivery and achieving
adequate bioavailability.[3] Understanding the in vivo dissolution and absorption characteristics
of (R)-MRT199665 is therefore critical for its preclinical and clinical development.

This document provides a detailed protocol for conducting an in vivo dissolution study of (R)-
MRT199665 in a rodent model. The protocol is designed to assess the rate and extent of drug
release and absorption following oral administration, providing crucial data to inform
formulation development and predict clinical performance.

Signaling Pathway and Experimental Workflow
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The signaling pathway affected by (R)-MRT199665 and the experimental workflow for the in
vivo dissolution study are outlined below.
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Signaling pathway of (R)-MRT199665 and the in vivo dissolution experimental workflow.

Physicochemical and Biopharmaceutical Properties

(Assumed)

Due to the limited publicly available data for (R)-MRT199665, the following properties are

assumed based on typical characteristics of poorly soluble kinase inhibitors. These should be

experimentally verified.

Property

Assumed
Valuel/Classification

Justification

Molecular Weight

~470 g/mol

Based on the chemical
structure of similar kinase

inhibitors.

pKa

~4-5 (weak base)

Many kinase inhibitors contain
basic nitrogen atoms, leading

to pH-dependent solubility.

LogP

>3

High lipophilicity is common for
kinase inhibitors and
contributes to poor aqueous

solubility.

BCS Classification

Class Il or IV

Low solubility is confirmed by
the need for a solubilizing
formulation. Permeability is
likely to be moderate to high
(Class Il), but low permeability
(Class IV) cannot be ruled out

without experimental data.[4]

Aqueous Solubility

< 0.1 mg/mL

Consistent with the need for a
specialized formulation for in

vivo studies.[3]
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Experimental Protocol

This protocol outlines a single-dose pharmacokinetic study in rats to determine the in vivo
dissolution profile of (R)-MRT199665.

Materials and Reagents
 (R)-MRT199665 (purity >98%)

o Dimethyl sulfoxide (DMSO), analytical grade

» Polyethylene glycol 300 (PEG300), analytical grade
o Tween-80, analytical grade

e Saline (0.9% NaCl), sterile

e Water, HPLC grade

o Acetonitrile, HPLC grade

e Formic acid, LC-MS grade

¢ Internal Standard (IS): A structurally similar compound not present in the study samples
(e.g., another kinase inhibitor).

Animal Model

e Species: Sprague-Dawley rats

Sex: Male

Weight: 250-300 g

Acclimation: At least 5 days prior to the study with free access to standard chow and water.

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with
free access to water.
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Formulation Preparation

A solution formulation for oral administration should be prepared as follows, based on
commercially available information for MRT199665.[1]

Component Percentage
DMSO 10%
PEG300 40%
Tween-80 5%

Saline 45%

Total 100%

Preparation Steps:

» Weigh the required amount of (R)-MRT199665.

¢ Dissolve the compound in DMSO to create a stock solution.

 In a separate container, mix the required volumes of PEG300 and Tween-80.

e Add the (R)-MRT199665/DMSO stock solution to the PEG300/Tween-80 mixture and vortex
until clear.

e Add the saline solution dropwise while continuously mixing to form a clear solution.

e The final concentration should be adjusted to achieve the desired dose in a volume of 5-10
mL/kg.

Study Design and Dosing

e Dose: A single oral dose of 10 mg/kg will be administered. This dose is a starting point and
may need to be adjusted based on preliminary toxicity and efficacy data.

o Administration: Administer the formulation via oral gavage using a suitable gavage needle.
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e Group Size: n = 5-6 animals per time point for terminal studies, or n=6 for serial sampling.

Blood Sampling

Blood samples (approximately 0.25 mL) will be collected from the tail vein or another
appropriate site at the following time points post-dosing:

Time Point (hours)

0 (pre-dose)

0.25

0.5

1

12

24

Sample Handling:
e Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
o Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

o Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method should be developed and validated for the quantification of (R)-MRT199665 in rat
plasma.[5][6][7]

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15605392/docs?utm_src=pdf-body#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://pubmed.ncbi.nlm.nih.gov/30238696/
https://www.mdpi.com/2297-8739/11/1/10
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To 50 pL of plasma, add 150 pL of ice-cold acetonitrile containing the internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Parameters (Suggested Starting Conditions):

Parameter Suggested Condition

C18 reverse-phase column (e.g., 50 x 2.1 mm,

LC Column
1.8 um)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
) A suitable gradient from 5% to 95% B over 3-5
Gradient .
minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 pL
lonization Mode Electrospray lonization (ESI) in positive mode.
To be determined by direct infusion of (R)-
. MRT199665 and the internal standard. Monitor
MS/MS Transitions

at least two transitions per analyte for

confirmation.

Method Validation:

The method should be validated according to regulatory guidelines for linearity, accuracy,
precision, selectivity, recovery, and stability.
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Data Presentation and Analysis
Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the

study.

Table 1: Pharmacokinetic Parameters of (R)-MRT199665 in Rats (n=6)

Parameter Mean £ SD

Cmax (ng/mL)

Tmax (h)

AUCO-t (ngh/mL)

AUCO-inf (ngh/mL)

t1/2 (h)

CL/F (mL/h/kg)

Vd/F (L/kg)

Table 2: Plasma Concentration-Time Profile of (R)-MRT199665 (n=6)
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Time (h) Mean Concentration (ng/mL) * SD

0 BQL

0.25

0.5

12

24

BQL: Below Quantifiable Limit

In Vivo Dissolution Profile Generation

The cumulative amount of drug absorbed over time can be estimated from the plasma
concentration data using deconvolution methods, such as the Wagner-Nelson or Loo-
Riegelman methods. This will provide an in vivo dissolution profile.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo dissolution of
the poorly soluble kinase inhibitor, (R)-MRT199665. The successful execution of this study will
yield critical pharmacokinetic data to guide formulation optimization and support the continued
development of this promising therapeutic candidate. It is essential to experimentally determine
the assumed physicochemical properties to further refine this protocol and ensure the
generation of high-quality, relevant data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15605392?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/mrt199665.html
https://www.medchemexpress.com/Targets/Salt-inducible%20Kinase%20(SIK)/effect/inhibitor.html
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.8b00858
https://pubmed.ncbi.nlm.nih.gov/23432334/
https://pubmed.ncbi.nlm.nih.gov/23432334/
https://pubmed.ncbi.nlm.nih.gov/23432334/
https://pubmed.ncbi.nlm.nih.gov/30238696/
https://pubmed.ncbi.nlm.nih.gov/30238696/
https://www.mdpi.com/2297-8739/11/1/10
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919763/
https://www.benchchem.com/product/b15605392/docs#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://www.benchchem.com/product/b15605392/docs#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://www.benchchem.com/product/b15605392/docs#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://www.benchchem.com/product/b15605392/docs#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://www.benchchem.com/product/b15605392?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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